molecular formula C13H18N2O2 B592243 tert-Butyl 3-aminoindoline-1-carboxylate CAS No. 936829-23-1

tert-Butyl 3-aminoindoline-1-carboxylate

Cat. No.: B592243
CAS No.: 936829-23-1
M. Wt: 234.299
InChI Key: ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminoindoline-1-carboxylate: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment when handling the compound .

Future Directions

Tert-Butyl 3-aminoindoline-1-carboxylate and related compounds have potential applications in the synthesis of biologically active natural products . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl carbamate. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminoindoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline-1-carboxylate derivatives, while substitution reactions can produce various substituted indoline compounds.

Comparison with Similar Compounds

tert-Butyl 3-aminoindoline-1-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695761
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936829-23-1
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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